molecular formula C19H19N3O4 B447072 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 372508-69-5

11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B447072
CAS No.: 372508-69-5
M. Wt: 353.4g/mol
InChI Key: FAGDDYKDMJWQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazepine core fused with a furan ring, which is further substituted with a nitro group

Preparation Methods

The synthesis of 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the benzodiazepine core and the introduction of the nitrofuran moiety. One common synthetic route starts with the preparation of the benzodiazepine core through a cyclization reaction involving an appropriate diamine and a diketone. The nitrofuran moiety is then introduced via nitration of a furan derivative, followed by coupling with the benzodiazepine core under specific reaction conditions .

Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium or platinum catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include amino derivatives, substituted furans, and various benzodiazepine analogs .

Scientific Research Applications

11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitrofuran moiety may contribute to the compound’s antimicrobial activity by interfering with bacterial enzyme systems involved in glucose and pyruvate metabolism .

Comparison with Similar Compounds

Similar compounds to 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepine derivatives and nitrofuran-containing compounds. For example:

    Nitrofurazone: A nitrofuran derivative used as a topical antibacterial agent.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

The uniqueness of this compound lies in its combination of a benzodiazepine core with a nitrofuran moiety, which may confer both neurological and antimicrobial properties .

Properties

CAS No.

372508-69-5

Molecular Formula

C19H19N3O4

Molecular Weight

353.4g/mol

IUPAC Name

9,9-dimethyl-6-(5-nitrofuran-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C19H19N3O4/c1-19(2)9-13-17(14(23)10-19)18(15-7-8-16(26-15)22(24)25)21-12-6-4-3-5-11(12)20-13/h3-8,18,20-21H,9-10H2,1-2H3

InChI Key

FAGDDYKDMJWQIE-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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